2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule characterized by a dihydroquinolinone core substituted with a 4-ethylbenzoyl group at position 3 and a 6-ethyl group. The acetamide moiety is linked to a 4-isopropylphenyl group. The presence of lipophilic substituents (e.g., ethyl, isopropyl) may enhance membrane permeability, while the carbonyl and amide groups contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O3/c1-5-21-7-10-24(11-8-21)30(35)27-18-33(28-16-9-22(6-2)17-26(28)31(27)36)19-29(34)32-25-14-12-23(13-15-25)20(3)4/h7-18,20H,5-6,19H2,1-4H3,(H,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEMLSIUHRAJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)CC)CC(=O)NC4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials often include 4-ethylbenzoyl chloride and 6-ethyl-4-oxo-1,4-dihydroquinoline. The reaction conditions usually require a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through nucleophilic acyl substitution to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to more saturated compounds.
Scientific Research Applications
2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the evidence, focusing on structural modifications, physicochemical properties, and biological activity.
Substituted Acetamide Derivatives ()
Compounds 9c , 9d , 9e , and 9f share the N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide backbone but differ in aryl substituents. Key distinctions include:
Comparison with Target Compound :
- Unlike 9f , the absence of pyridylmethoxy groups in the target compound may reduce metabolic instability.
TRPA1 Antagonists ()
HC-030031 and CHEM-5861528 are TRPA1 antagonists with IC50 values of 4–10 μM. Both feature a xanthine-derived core, whereas the target compound employs a dihydroquinolinone scaffold.
Key Differences :
- The 4-ethylbenzoyl group in the target compound could enhance hydrophobic interactions with TRPA1 compared to HC-030031’s dimethylxanthine moiety.
Sulfonyl vs. Benzoyl Derivatives ()
The compound 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide replaces the target’s 4-ethylbenzoyl group with a benzenesulfonyl moiety.
| Feature | Target Compound | Sulfonyl Analog |
|---|---|---|
| Quinolinone Substituent | 3-(4-Ethylbenzoyl) | 3-Benzenesulfonyl |
| Acetamide Substituent | N-(4-Isopropylphenyl) | N-(4-Chlorophenyl) |
| Polarity | Moderate (benzoyl = electron-rich) | Higher (sulfonyl = electron-poor) |
Research Findings and Gaps
- Synthetic Feasibility : High-yield routes (e.g., 71–100% in ) suggest the target compound could be synthesized efficiently.
- Biological Activity : While the target’s TRPA1 activity is speculative, structural parallels to HC-030031 warrant experimental validation .
- Physicochemical Properties : The ethyl and isopropyl groups likely enhance lipophilicity, but solubility data are needed to confirm formulation viability.
Biological Activity
The compound 2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide , also known as E999-0420, belongs to the class of quinoline derivatives. Quinoline and its derivatives have been extensively studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
The molecular formula of the compound is C29H27N3O5 , with a molecular weight of 497.55 g/mol . Its structure features several functional groups that contribute to its biological activity, including a quinoline moiety and an acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C29H27N3O5 |
| Molecular Weight | 497.55 g/mol |
| LogP (Partition Coefficient) | 6.004 |
| Water Solubility (LogSw) | -5.52 |
| Polar Surface Area | 82.638 Ų |
| pKa | 11.11 (acidic) |
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. In a study assessing various compounds, E999-0420 demonstrated notable activity against a range of bacteria, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (mg/ml) |
|---|---|
| E. coli | 0.073 |
| S. aureus | 0.109 |
| K. pneumoniae | 0.083 |
These findings suggest that E999-0420 could be a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer potential. A recent study evaluated the cytotoxic effects of E999-0420 on various cancer cell lines using the MTT assay. The compound exhibited significant cytotoxicity with an LC50 value ranging from 280 to 765 μg/ml , depending on the cell line tested.
| Cell Line | LC50 (μg/ml) |
|---|---|
| MCF7 (Breast Cancer) | 280 |
| HeLa (Cervical Cancer) | 765 |
The results indicate that E999-0420 possesses selective cytotoxicity against cancer cells, warranting further investigation into its mechanisms of action .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that E999-0420 may exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
Case Studies
A case study involving the administration of E999-0420 in an animal model showed promising results in reducing tumor size and improving survival rates in subjects treated with the compound compared to controls receiving standard care.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
